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molecular formula C10H12N2O2S B8702222 Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate

Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate

Cat. No. B8702222
M. Wt: 224.28 g/mol
InChI Key: FVJXDCDCYKKXCD-UHFFFAOYSA-N
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Patent
US06936617B2

Procedure details

A mixture of 2-aminothiazole (2 g, 20 mmol) and 3-bromo-2-oxo-pentanoic acid ethyl ester (4.4 g, 20 mmol) in ethanol (40 mL) is refluxed for 20 h. The solvent is removed in vacuo until dryness. The residue is purified by column chromatography (5% methanol in methylene chloride) to give 5-ethyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester as an oil. Step 2. Preparation of 5-ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[CH2:7]([O:9][C:10](=[O:17])[C:11](=O)[CH:12](Br)[CH2:13][CH3:14])[CH3:8]>C(O)C>[CH2:7]([O:9][C:10]([C:11]1[N:1]=[C:2]2[N:6]([C:12]=1[CH2:13][CH3:14])[CH:5]=[CH:4][S:3]2)=[O:17])[CH3:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)OC(C(C(CC)Br)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo until dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (5% methanol in methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2SC=CN2C1CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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